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Compound of Interest

Compound Name: Thiocyclam hydrogen oxalate

Cat. No.: B058007

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of
thiocyclam hydrogen oxalate in mammals, designed for researchers, scientists, and
professionals in drug development. This document summarizes key toxicological endpoints,
details experimental methodologies where available, and visualizes relevant pathways and
workflows.

Executive Summary

Thiocyclam hydrogen oxalate is a nereistoxin analogue insecticide.[1] Its mode of action is
the blockade of nicotinic acetylcholine receptors (NnAChR), leading to paralysis and death in
insects.[2] In mammals, it exhibits moderate acute toxicity via oral and dermal routes.[3] The
available data from a comprehensive series of toxicological studies indicate that thiocyclam
hydrogen oxalate is not mutagenic, carcinogenic, or teratogenic in rats, mice, or rabbits.[3]
Key toxicological endpoints, including No-Observed-Adverse-Effect Levels (NOAELS), have
been established for various exposure durations.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for thiocyclam
hydrogen oxalate.

Table 1: Acute Toxicity
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Endpoint Species Route Value Reference
LD50 Rat Oral 399 mg/kg bw [3]
LD50 Rat Dermal 1000 mg/kg bw [3]
LC50 (4h) Rat Inhalation >4.5 mg/L [3]
Skin Irritation Rabbit Dermal Non-irritating [3]
Eye Irritation Rabbit Dermal Non-irritating [3]
Skin ) ) N
o Guinea Pig Dermal Not a sensitizer [3]
Sensitization
Table 2: Subchronic and Chronic Toxicity
Study Duration Species Key Effect NOAEL Reference
Increased
Subacute Dog incidence of 20 mg/kg bw/day  [4]
vomiting
Hyperplasia/hype
rkeratosis of
Chronic (2 years) Rat forestomach 2 mg/kg bw/day [4]
sguamous
epithelium
) N 2.11 mg/kg
Chronic (2 years) Dog Not specified [5]
bw/day
Table 3: Carcinogenicity
Species Finding Reference
Rat Not carcinogenic [3]
Mouse Not carcinogenic [3]
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Table 4: Genotoxicity

Assay Type System Finding Reference
In vitro and in vivo -~ No mutagenic

o Not specified ) [3]
mutagenicity assays potential

No increase in
_ micronucleated
Micronucleus Assay Rat bone marrow cells ) [6]
polychromatic

erythrocytes

Table 5: Reproductive and Developmental Toxicity

Study Type Species Key Effect NOAEL Reference
Reproductive N Not toxic for

o Not specified ) - [3]
Toxicity reproduction

Developmental

o Rabbit Not specified 10 mg/kg bw/day  [5]
Toxicity
Teratogenicity Rat Not teratogenic - [3]
Teratogenicity Rabbit Not teratogenic - [3]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below based
on available information.

Acute Toxicity Studies

e Oral LD50 in Rats: The acute oral toxicity was determined in rats. While the specific
guideline is not cited in the available documents, these studies typically follow OECD
Guideline 401 or 423. Animals are fasted prior to administration of a single dose of the test
substance. Observations for mortality and clinical signs of toxicity are conducted for up to 14
days.
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o Dermal LD50 in Rats: The acute dermal toxicity was assessed in rats. These studies
generally adhere to OECD Guideline 402. The substance is applied to a shaved area of the
skin, and the site is covered with a porous gauze dressing. Animals are observed for
mortality and signs of toxicity over a 14-day period.

 Inhalation LC50 in Rats: The acute inhalation toxicity was evaluated in rats, likely following
OECD Guideline 403. Animals are exposed to the test substance as a vapor or aerosol in an
inhalation chamber for a specified duration (typically 4 hours). Observations for mortality and
toxicity are made during and after exposure.

o Skin and Eye Irritation in Rabbits: These studies, generally following OECD Guidelines 404
and 405 respectively, involve applying the test substance to the skin or into the eye of rabbits
and observing for signs of irritation over a set period. Thiocyclam hydrogen oxalate was
found to be non-irritating to both the skin and eyes of rabbits.[3]

o Skin Sensitization in Guinea Pigs: The potential for skin sensitization was evaluated in
guinea pigs, likely using a method similar to the Magnusson and Kligman maximization test
(OECD Guideline 406). This involves an induction phase to sensitize the animals and a later
challenge phase to assess the allergic response. Thiocyclam hydrogen oxalate was not
found to be a skin sensitizer.[3]

Subchronic and Chronic Toxicity /| Carcinogenicity
Studies

e Subacute Toxicity in Dogs: A subacute study in dogs identified vomiting as the key adverse
effect, establishing a NOAEL of 20 mg/kg bw/day.[4] The specific duration and number of
animals are not detailed in the available results.

» Chronic Toxicity / Carcinogenicity in Rats: A two-year combined chronic toxicity and
carcinogenicity study was conducted in rats.[4] The primary effect observed was hyperplasia
and hyperkeratosis of the forestomach squamous epithelium, leading to a NOAEL of 2 mg/kg
bw/day.[4] These studies typically involve administering the test substance to groups of
animals in their diet or by gavage for the majority of their lifespan. Detailed observations
include clinical signs, body weight, food consumption, hematology, clinical chemistry, and
extensive histopathological examination of tissues.
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Chronic Toxicity in Dogs: A two-year chronic toxicity study in dogs established a NOAEL of
2.11 mg/kg bw/day.[5] The specific findings leading to this NOAEL are not detailed in the
available summary.

Genotoxicity Assays

In Vitro and In Vivo Assays: A battery of genotoxicity tests was conducted, all of which were
negative, indicating no mutagenic potential for thiocyclam hydrogen oxalate.[3] This
battery typically includes an Ames test for bacterial reverse mutation, an in vitro mammalian
cell chromosome aberration test, and an in vivo micronucleus test in rodents.

In Vivo Micronucleus Assay in Rats: In a specific in vivo study, thiocyclam did not cause an
increase in the incidence of micronucleated polychromatic erythrocytes in rat bone marrow
cells, confirming its lack of clastogenic or aneugenic activity in this system.[6]

Reproductive and Developmental Toxicity Studies

Reproductive Toxicity: Studies have indicated that thiocyclam hydrogen oxalate is not toxic
to reproduction.[3] A standard two-generation reproductive toxicity study (often following
OECD Guideline 416) would involve exposure of parent animals before mating and
throughout gestation and lactation, with the offspring also being exposed and assessed for
reproductive competence.

Developmental Toxicity in Rabbits: A developmental toxicity study in rabbits established a
NOAEL of 10 mg/kg bw/day.[5] Such studies (typically following OECD Guideline 414)
involve administering the test substance to pregnant females during the period of
organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined
for any external, visceral, or skeletal abnormalities. The results indicated that thiocyclam
hydrogen oxalate is not teratogenic in rabbits.[3]

Teratogenicity in Rats: Similar to the rabbit study, a developmental toxicity study in rats found
no evidence of teratogenicity.[3]

Mechanism of Action and Signaling Pathways

Thiocyclam hydrogen oxalate acts as a competitive antagonist at nicotinic acetylcholine

receptors (NAChRS) in the insect nervous system.[1][2] In mammals, it exhibits a dualistic
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effect, acting as an agonist at low concentrations and an antagonist at higher concentrations.[1]
The primary toxicological effect is mediated through the blockade of neurotransmission at
cholinergic synapses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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